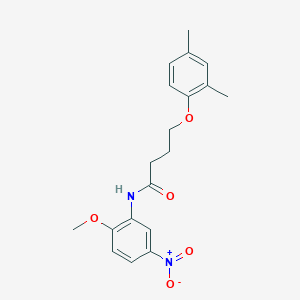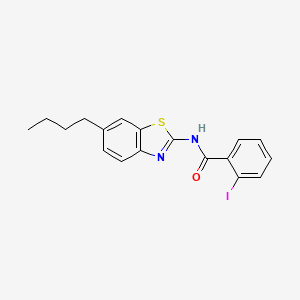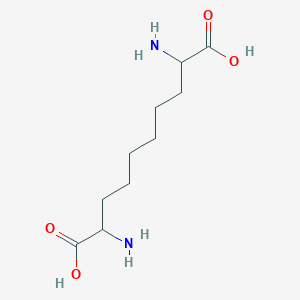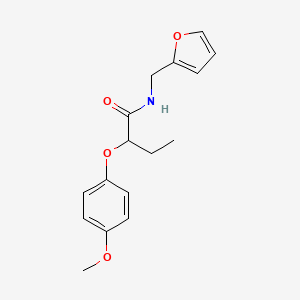
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide
描述
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide, also known as DMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is a type of ion channel found in the brain and peripheral nervous system. By binding to the receptor, this compound blocks the action of acetylcholine, which is a neurotransmitter that plays a role in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system being studied. In the nervous system, this compound has been shown to inhibit the activity of nicotinic acetylcholine receptors, which can lead to impaired cognitive function and muscle weakness. In cancer cells, this compound has been shown to induce cell death by disrupting the function of mitochondria.
实验室实验的优点和局限性
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptor. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.
未来方向
There are several potential future directions for research on 4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying protein-ligand interactions and ion channel function. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more stable analogs of the compound.
科学研究应用
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In neuroscience, this compound has been used to study the function of ion channels and receptors in the brain.
属性
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-8-17(14(2)11-13)26-10-4-5-19(22)20-16-12-15(21(23)24)7-9-18(16)25-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPKVWDTZYHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-({1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4713769.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4713777.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4713802.png)


![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)
![1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)
![2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4713824.png)
![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)
![4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4713846.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B4713860.png)
![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
